

N-(4-Amino-3-methylphenyl)methanesulfonamide: A Technical Guide for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *N-(4-Amino-3-methylphenyl)methanesulfonamide*

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **N-(4-Amino-3-methylphenyl)methanesulfonamide**, a key pharmaceutical intermediate. Due to the limited availability of public data on this specific molecule, this paper presents a predictive analysis based on established chemical principles and data from closely related structural analogs. This guide covers its anticipated chemical properties, a proposed synthetic route with detailed experimental protocol, and its potential applications in drug development, particularly in the synthesis of targeted therapeutic agents.

Chemical Properties and Structure

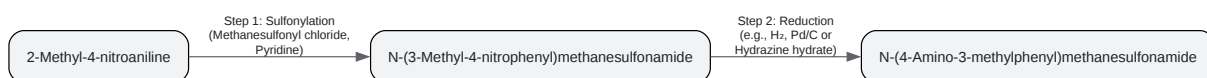
N-(4-Amino-3-methylphenyl)methanesulfonamide is an aromatic sulfonamide. The structure features a central aniline ring substituted with an amino group, a methyl group, and a methanesulfonamide group. The relative positions of these functional groups are critical to its reactivity and potential use as a building block in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of **N-(4-Amino-3-methylphenyl)methanesulfonamide** and Related Compounds

Property	Predicted Value for N-(4-Amino-3-methylphenyl)methanesulfonamide	4-Amino-N-methylbenzenesulfonamide[1][2][3]	N-(4-Amino-3-methoxyphenyl)methanesulfonamide
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ S	C ₈ H ₁₂ N ₂ O ₂ S	C ₈ H ₁₂ N ₂ O ₃ S
Molecular Weight	200.26 g/mol	200.26 g/mol	216.26 g/mol
CAS Number	Not available	109903-35-7	57165-06-7
Predicted Melting Point	130-150 °C	140-142 °C	Not available
Predicted Solubility	Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.	Slightly soluble in DMSO and Methanol (with heating).	Not available
Predicted pKa	~9-10 for the sulfonamide N-H, ~4-5 for the aniline N-H ₂ ⁺	Not available	Not available

Proposed Synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide

A plausible and efficient synthetic route for **N-(4-Amino-3-methylphenyl)methanesulfonamide** involves a two-step process starting from the readily available 2-methyl-4-nitroaniline. The synthesis pathway is outlined below.



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Caption: Proposed two-step synthesis of **N-(4-Amino-3-methylphenyl)methanesulfonamide**.

Experimental Protocol

Step 1: Synthesis of N-(3-Methyl-4-nitrophenyl)methanesulfonamide

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-4-nitroaniline (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.
- **Cooling:** Cool the reaction mixture to 0-5 °C using an ice bath.
- **Addition of Reagent:** Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
- **Isolation and Purification:** Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of **N-(4-Amino-3-methylphenyl)methanesulfonamide**

Method A: Catalytic Hydrogenation

- **Reaction Setup:** In a hydrogenation vessel, dissolve the N-(3-Methyl-4-nitrophenyl)methanesulfonamide (1 equivalent) from Step 1 in a solvent such as methanol or ethyl acetate.
- **Catalyst Addition:** Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- **Hydrogenation:** Purge the vessel with hydrogen gas and maintain a hydrogen pressure of 50-60 psi. Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

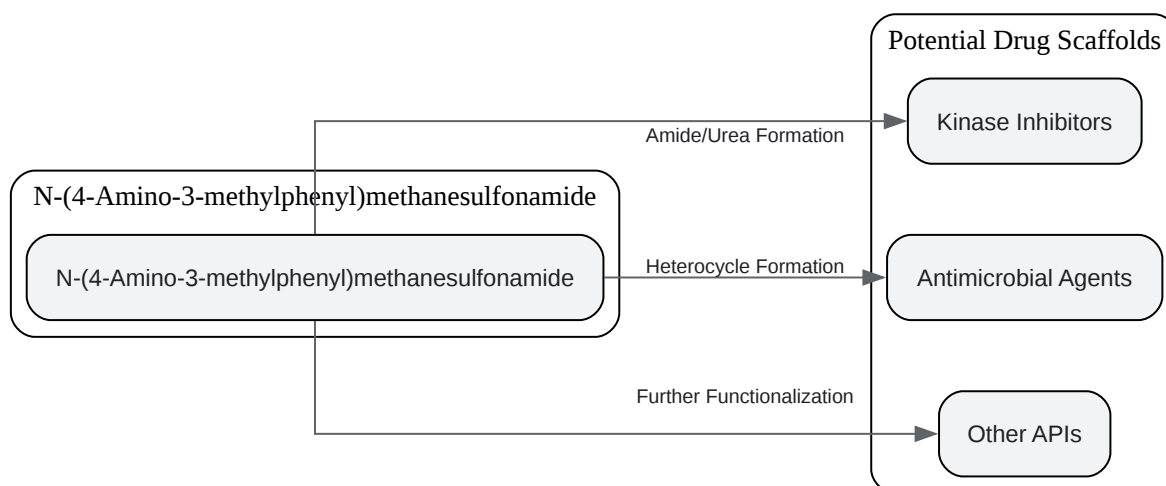
- Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by recrystallization to yield **N-(4-Amino-3-methylphenyl)methanesulfonamide**.

Method B: Reduction with Hydrazine Hydrate^[4]

- Reaction Setup: In a round-bottom flask, suspend N-(3-Methyl-4-nitrophenyl)methanesulfonamide (1 equivalent) in an alcohol solvent (e.g., ethanol).
- Catalyst and Reducing Agent: Add a catalytic amount of Raney Nickel or Ferric Chloride and an excess of hydrazine hydrate.
- Reaction: Heat the mixture to reflux (60-88 °C) for 2-4 hours. Monitor the reaction by TLC.
- Work-up: After completion, cool the reaction mixture and filter to remove the catalyst.
- Isolation: Concentrate the filtrate and isolate the product. The product can be further purified by recrystallization. This method has been reported to give high yields (over 92%) for a similar compound.^[4]

Applications in Pharmaceutical Synthesis

N-(4-Amino-3-methylphenyl)methanesulfonamide is a valuable intermediate for the synthesis of various pharmaceutically active compounds. The primary amino group and the sulfonamide moiety provide two reactive sites for further chemical modifications.



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Caption: Potential applications of the intermediate in drug scaffold synthesis.

The "4-amino-3-methylphenyl" substructure is present in molecules of biological interest. For example, a related compound, N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide, is known as Color Developing Agent 3 (CD-3) and is used in film processing, highlighting the accessibility and utility of this substituted aniline core.[5]

The primary aromatic amine can be readily diazotized and converted to a variety of other functional groups, or it can undergo acylation, alkylation, or be used in the formation of ureas and thioureas. The sulfonamide proton is acidic and can be deprotonated for further N-alkylation or other modifications. This dual reactivity makes it a versatile synthon for building complex molecules, including potential kinase inhibitors, antibacterial agents, and other targeted therapies.

Safety and Handling

Based on data for structurally similar compounds, **N-(4-Amino-3-methylphenyl)methanesulfonamide** should be handled with care. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide for **N-(4-Amino-3-methylphenyl)methanesulfonamide** is based on predictive modeling and data from analogous compounds due to the absence of specific literature for the target molecule. All experimental work should be conducted with appropriate safety precautions and on a small scale initially.

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